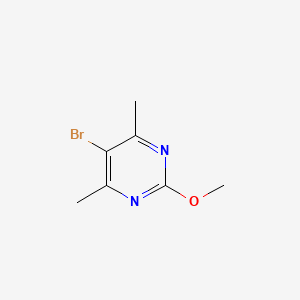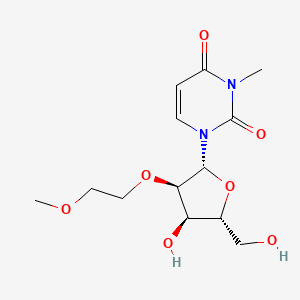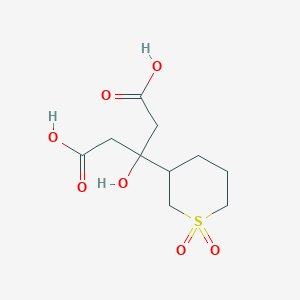
Cycloxydim-3-hydroxy-sulfone-glutaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloxydim-3-hydroxy-sulfone-glutaric acid is a chemical compound primarily known for its application in the field of herbicides. It is a metabolite of cycloxydim, a systemic herbicide used to control grass weeds in various crops. This compound is characterized by its molecular formula C₁₀H₁₆O₇S and a molecular weight of 280.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cycloxydim-3-hydroxy-sulfone-glutaric acid involves multiple steps, starting from the parent compound cycloxydim. The process typically includes oxidation and sulfonation reactions. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cycloxydim-3-hydroxy-sulfone-glutaric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Various substitution reactions can occur at the hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted glutaric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloxydim-3-hydroxy-sulfone-glutaric acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of cycloxydim-3-hydroxy-sulfone-glutaric acid involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the target weeds. The molecular targets and pathways involved are specific to the plant species being treated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cycloxydim-3-hydroxy-sulfone-glutaric acid include:
Cycloxydim: The parent compound, also a systemic herbicide.
Clethodim: Another herbicide with a similar mode of action.
Sethoxydim: A related compound used for controlling grass weeds.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be a potent inhibitor of acetyl-CoA carboxylase. Its stability and effectiveness in various environmental conditions make it a valuable compound in agricultural applications .
Eigenschaften
Molekularformel |
C10H16O7S |
|---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
PVMXEMADFFDQHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


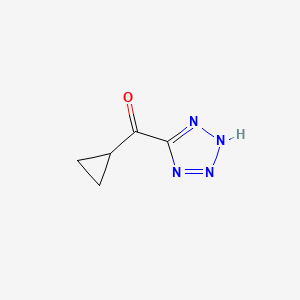
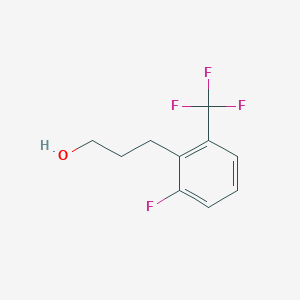
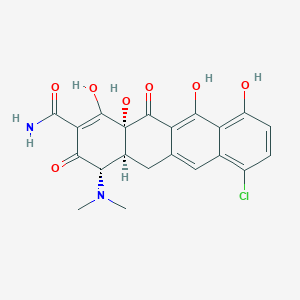
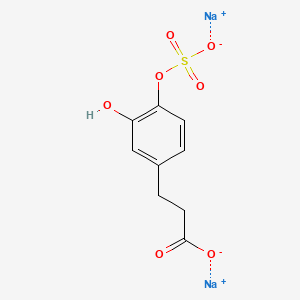
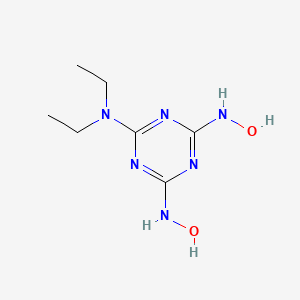
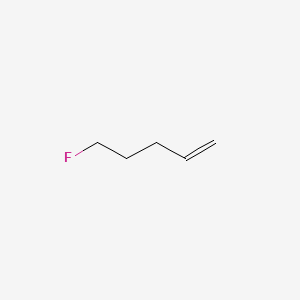
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
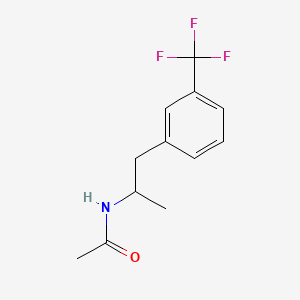
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
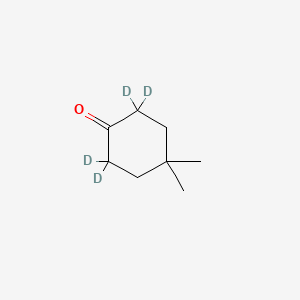
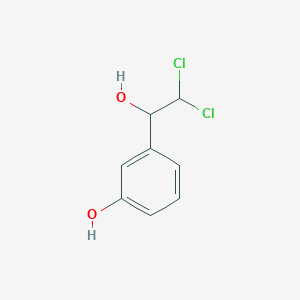
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
